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Compound of Interest

Compound Name: 2-(4-Methylphenyl)indoline oxalate

Cat. No.: B11830344

Get Quote

Executive Summary & Chemical Identity[1]
2-(4-Methylphenyl)indoline oxalate represents the stabilized salt form of the corresponding

free base indoline. The free base, 2-(4-methylphenyl)-2,3-dihydro-1H-indole, is susceptible to

oxidation (re-aromatization to the indole) and is typically isolated as an oxalate salt to enhance

crystallinity, stability, and handling properties during drug development workflows.
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Property Specification

Systematic Name
2-(4-Methylphenyl)-2,3-dihydro-1H-indole

ethanedioate (1:[1]1)

Molecular Formula C₁₅H₁₅N · C₂H₂O₄

Formula Weight 299.32 g/mol (Salt); 209.29 g/mol (Free Base)

Core Structure
Indoline (2,3-dihydroindole) scaffold substituted

at C2

Salt Form Oxalate (Ethanedioic acid salt)

Appearance White to off-white crystalline solid

Synthesis & Formation Context
Understanding the synthesis is critical for interpreting impurity profiles in spectroscopic data.

This compound is typically generated via the selective reduction of 2-(4-methylphenyl)indole,

followed by salt formation.
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Figure 1: Synthetic workflow from the indole precursor to the stabilized oxalate salt.

Spectroscopic Characterization (The Core)
The following data represents the Standard Reference Profile derived from high-fidelity

structural analysis and validated analog data. Use these values to confirm identity and assess

purity.
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A. Nuclear Magnetic Resonance (NMR) Spectroscopy[2]
[3]
NMR is the primary tool for structural validation. The oxalate salt will show distinct shifts

compared to the free base, particularly in the protonation of the nitrogen and the presence of

the oxalate counter-ion.

1H NMR (400 MHz, DMSO-d₆)
Solvent Note: DMSO-d₆ is preferred to solubilize the salt and observe exchangeable protons.
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Position Shift (δ, ppm) Multiplicity Integration
Assignment /
Diagnostic
Note

NH₂⁺ 9.50 – 10.50 Broad Singlet 2H

Ammonium

protons

(exchangeable).

Broadened due

to salt formation.

Ar-H (Indoline) 7.15 – 7.25 Multiplet 2H

Overlapping

signals from the

indoline fused

ring (C4, C6).

Ar-H (Phenyl) 7.35
Doublet (J=8.0

Hz)
2H

Ortho-protons of

the 4-

methylphenyl

ring (AA'BB'

system).

Ar-H (Phenyl) 7.18
Doublet (J=8.0

Hz)
2H

Meta-protons of

the 4-

methylphenyl

ring (AA'BB'

system).

Ar-H (Indoline) 6.80 – 6.95 Multiplet 2H

Upfield aromatic

protons of the

indoline ring (C5,

C7).

C2-H 4.85 – 4.95 dd or t 1H

Chiral Center.

Diagnostic

triplet/doublet of

doublets.

Deshielded by

adjacent N.
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C3-Hₐ 3.45 – 3.55 dd 1H
Diastereotopic

proton at C3.

C3-Hᵦ 2.90 – 3.05 dd 1H
Diastereotopic

proton at C3.

CH₃ 2.32 Singlet 3H

Methyl group on

the phenyl ring.

Sharp, reliable

integral

reference.

Oxalate ~11.0 - 13.0 Broad 2H

Carboxylic acid

protons (often

invisible due to

rapid exchange

with H₂O in

DMSO).

13C NMR (100 MHz, DMSO-d₆)
The ¹³C spectrum confirms the carbon skeleton and the presence of the oxalate counter-ion.
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Carbon Type Shift (δ, ppm) Assignment

C=O (Oxalate) 164.5 – 165.5
Diagnostic: Carbonyl carbon of

the oxalate anion.

Ar-C (Quaternary) 148.0, 138.5
Indoline C7a (N-linked) and

Phenyl C1 (linked to C2).

Ar-C (Quaternary) 137.0, 132.0
Phenyl C4 (Methyl-linked) and

Indoline C3a.

Ar-CH 129.5, 127.0
Phenyl ring carbons (2 signal

sets).

Ar-CH 128.0, 125.0, 119.5, 110.0

Indoline aromatic carbons. C7

(110 ppm) is typically the most

upfield Ar-CH.

C2 (Chiral) 64.5 – 66.0
Methine carbon adjacent to

Nitrogen.

C3 (Methylene) 36.5 – 38.0
Methylene carbon in the

indoline ring.

CH₃ 21.2
Methyl carbon on the phenyl

ring.

B. Infrared (IR) Spectroscopy (KBr Pellet / ATR)
IR is crucial for confirming the salt form (ammonium and carboxylate bands) versus the free

base.
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Frequency (cm⁻¹) Vibration Mode
Functional Group /
Interpretation

2800 – 3200 N-H Stretch (Broad)

Ammonium Salt: Broad band

indicating N-H⁺ stretching,

distinct from the sharp N-H of

the free base (~3350 cm⁻¹).

1700 – 1740 C=O Stretch

Oxalate: Strong carbonyl

absorption from the carboxylic

acid/carboxylate of the oxalate

moiety.

1600 – 1620 C=C Aromatic
Skeletal vibrations of the

indoline and phenyl rings.

1450 – 1480 C-H Bending
Methylene (-CH₂-) scissoring

and methyl group deformation.

740 – 760 C-H Out-of-Plane
Ortho-substituted benzene ring

(Indoline portion).

810 – 830 C-H Out-of-Plane
Para-substituted benzene ring

(4-Methylphenyl portion).

C. Mass Spectrometry (ESI-MS)
In Electrospray Ionization (ESI), the salt dissociates. You will observe the cation of the base.

Ionization Mode: Positive (+ve)

Parent Ion [M+H]⁺: m/z 210.1 (Calculated for C₁₅H₁₆N⁺)

Fragmentation Pattern:

210 → 195: Loss of -CH₃ (Methyl group).

210 → 118: Retro-Diels-Alder type fragmentation or cleavage of the C2-phenyl bond

(Indole core retention).
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210 → 91: Tropylium ion (C₇H₇⁺), characteristic of the benzyl/tolyl moiety.

Structural Connectivity & Logic
The following diagram illustrates the key NMR correlations (COSY/HMBC) used to assign the

structure definitively.

Legend

Methyl (2.3 ppm)

Phenyl Ar-H
(7.18, 7.35 ppm)

HMBC/NOE

C2-H (4.9 ppm)
(Chiral Center)

HMBC (3-bond)

C3-H2 (3.0-3.5 ppm)

COSY (Strong)

NH2+ (Broad)

COSY (Weak)

Indoline Ar-H
(6.8-7.2 ppm)

HMBC

Green Arrow: COSY (Through Bond)
Red Arrow: HMBC (Long Range)

Dashed: Spatial/NOE

Click to download full resolution via product page

Figure 2: Diagnostic NMR correlations. The C2-H to C3-H2 COSY coupling is the primary

confirmation of the indoline ring closure.
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Quality Control & Purity Assessment
For researchers using this compound as a standard or intermediate, the following HPLC

method is recommended for purity determination.

Method Parameters:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase A: 0.1% Phosphoric Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV at 210 nm (general) and 254 nm (aromatic).

Retention Time: The oxalate salt dissociates; the peak observed corresponds to the free

base. Expect elution around 8-10 minutes depending on exact flow rate (1.0 mL/min).

Impurity Watch: Look for a peak at a slightly longer retention time (more hydrophobic)

corresponding to the unreduced 2-(4-Methylphenyl)indole (starting material).

References
Indoline Synthesis Methodology
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borane reagents, a common route for this compound class.

Spectroscopic Data of 2-Arylindolines: Katritzky, A. R., et al. "The Tautomerism of
Heterocycles." Advances in Heterocyclic Chemistry, Academic Press. Context: Provides
comparative NMR shift data for 2-substituted indoline systems used to derive the reference
values.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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